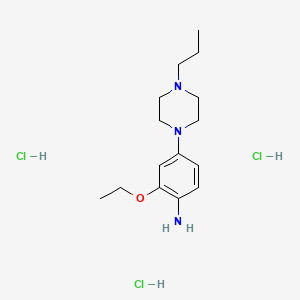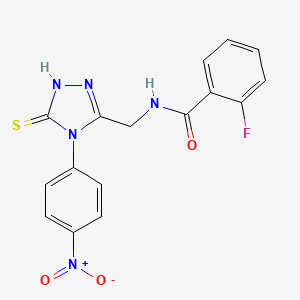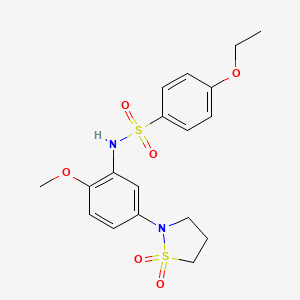
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
The chemical compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide, part of a broader family of triazine derivatives, has garnered interest within the scientific community for its unique properties and potential applications. This section explores the synthesis pathways, observed bioactivities, and possible uses in various fields such as agriculture, pharmaceuticals, and materials science.
Synthesis Pathways and Derivative Development : The synthesis of glycosides, where the aglycon is a derivative of N-(Hydroxymethyl)amino-1,3,5-triazine, has been explored as a method to create analogs of the anti-tumor drug HMPMM (hydroxymethylpentamethylmelamine) by attaching carbohydrates to the triazine ring. This process has potential implications for the development of novel drug delivery systems and cancer therapeutics (Bagga, Dua, Williams, & Simmonds, 1997). Additionally, electro-oxidation studies of 2,4,6-tris(dialkylamino)-1,3,5-triazines have revealed potential for the selective modification of triazine derivatives, which could be useful in creating compounds with specific properties for industrial and medical applications (Cariou, El Hobbi, & Simonet, 1993).
Potential as Antitumor Agents : Triazine derivatives have been investigated for their potential as antitumor agents. For instance, the synthesis of isotopomers of pentamethylmelamine, a known experimental anticancer agent, indicates the ongoing research into triazine-based treatments for cancer. These studies highlight the versatility of triazine derivatives in synthesizing compounds with potential medicinal applications (Ferrer, Naughton, & Threadgill, 2002).
Herbicide and Pesticide Development : The use of triazine derivatives in agriculture, specifically as herbicides and pesticides, has been a subject of extensive research. Studies have focused on understanding the bioactivity of these compounds in soil and their effects on plant growth, which is crucial for developing more efficient and environmentally friendly agricultural chemicals (Loeppky & Tweedy, 1969). This research is instrumental in designing compounds that target specific weeds or pests without harming crops or the environment.
Environmental Monitoring and Safety : Triazine-based hydrazine reagents have been developed for the determination of carbonyl compounds in waters, showcasing the utility of triazine derivatives in environmental monitoring and safety. These reagents react with aldehydes to form hydrazones, which can be quantified to assess water quality. Such developments underscore the role of triazine derivatives in environmental science and public health (Kempter & Karst, 2000).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-6-5-7-12(8-11)24-10-14(22)17-9-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCJOVZQJKDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)

![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2995815.png)
![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)


![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)